The compound is classified as a heterocyclic organic compound. Its systematic name reflects its structural components: the oxathiazolone ring and the dichlorophenyl substituent. The International Union of Pure and Applied Chemistry (IUPAC) name provides insight into its molecular architecture, indicating the presence of chlorine substituents on the phenyl group.
The synthesis of 5-(2,6-Dichlorophenyl)-1,3,4-oxathiazol-2-one typically involves several key steps:
The molecular structure of 5-(2,6-Dichlorophenyl)-1,3,4-oxathiazol-2-one can be analyzed through various spectroscopic methods:
The presence of two chlorine atoms on the phenyl ring significantly influences both the electronic properties and reactivity of the compound. The oxathiazole ring contributes to its heterocyclic nature, making it a versatile scaffold for further chemical modifications.
5-(2,6-Dichlorophenyl)-1,3,4-oxathiazol-2-one can participate in several types of chemical reactions:
The mechanism of action for 5-(2,6-Dichlorophenyl)-1,3,4-oxathiazol-2-one involves its interaction with specific biological targets:
Ongoing studies aim to elucidate these interactions further and determine their implications for therapeutic applications.
Data from PubChem and other chemical databases indicate that this compound has favorable properties for use in research and development settings.
5-(2,6-Dichlorophenyl)-1,3,4-oxathiazol-2-one has been investigated for various applications:
1,3,4-Oxathiazol-2-ones represent a specialized class of five-membered heterocyclic compounds characterized by a unique arrangement of oxygen, sulfur, and nitrogen atoms within their ring structure. These scaffolds have emerged as privileged structures in medicinal chemistry due to their versatile reactivity profile and capacity for targeted interactions with biological macromolecules. The intrinsic electronic properties of the oxathiazolone ring system, featuring distinct polarization patterns and hydrogen-bond accepting capabilities, facilitate specific molecular recognition events critical for pharmacological activity. Unlike more common heterocyclic systems, the oxathiazolone core offers a balanced combination of moderate aromatic character and metabolic stability, making it particularly valuable in rational drug design campaigns targeting challenging biological targets, especially in infectious diseases and oncology [2] [5].
The 1,3,4-oxathiazol-2-one scaffold has demonstrated remarkable utility in medicinal chemistry, primarily functioning as a mechanism-based pharmacophore capable of covalent interactions with biological nucleophiles. This heterocyclic system undergoes ring-opening reactions upon nucleophilic attack, enabling the selective modification of active-site residues in target enzymes. A prominent application lies in proteasome inhibition, where oxathiazolones act as selective irreversible inhibitors of the immunoproteasome (iPS) and microbial proteasomes. Computational studies reveal that oxathiazolones inhibit proteasomes through a two-step mechanism: initial reversible complex formation (governed by Ki) followed by rate-determining Thr1-Oγ attack on the carbonyl carbon, leading to ring opening and formation of a thiocarbamate adduct (governed by kinact) [5].
The inherent selectivity of certain oxathiazolones for mycobacterial proteasome over the human constitutive proteasome (exceeding 1000-fold) stems from subtle differences in the S1 binding pockets. Crystallographic evidence indicates that the larger S1 pocket in microbial proteasomes accommodates aromatic substituents at the 5-position of the oxathiazolone ring more effectively than the human counterpart. This structural distinction enables rational design of selective antimicrobial agents. For instance, derivatives like GL5 and HT1171 exploit this differential binding to achieve potent antimycobacterial effects while sparing human proteasomes. The covalent mechanism, coupled with selective binding, positions oxathiazolones as valuable warheads in targeted therapeutics, particularly against drug-resistant pathogens where novel mechanisms of action are critically needed [1] [5].
Table 1: Key Medicinal Applications of 1,3,4-Oxathiazol-2-one Derivatives
Biological Target | Representative Derivatives | Mechanism of Action | Therapeutic Significance |
---|---|---|---|
Mycobacterium tuberculosis Proteasome | GL5, HT1171 | Covalent inhibition via Thr1-Oγ attack | Selective antitubercular agents; >1000-fold selectivity over human proteasome |
Human Immunoproteasome (iPS) β5i subunit | HT1146, HT2210, HT2106, Bort(L)-oxathiazol-2-one | Selective irreversible inhibition | Potential for autoimmune disorders, cancer, neurodegenerative diseases |
Bacterial DNA Gyrase/Topoisomerase | Structural analogs of fluoroquinolone-oxadiazoles | Putative interference with DNA replication | Broad-spectrum antibacterial development |
The structural and electronic distinctions between 1,3,4-oxathiazol-2-ones and related heterocyclic systems such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles significantly influence their physicochemical properties, synthetic accessibility, and biological activities. While 1,3,4-oxadiazoles (lacking the ring sulfur) exhibit greater aromatic character and serve predominantly as stable linkers or bioisosteres for carbonyl groups (esters, amides, carboxylic acids), oxathiazolones possess a more pronounced electrophilic character centered on the C2 carbonyl carbon. This reactivity underpins their utility as covalent warheads, contrasting with the non-covalent binding mode typical of most 1,3,4-oxadiazole derivatives [1] [7].
Structurally, the replacement of a ring carbon in oxadiazoles with sulfur in oxathiazolones introduces distinct geometric and electronic features. Quantum mechanical calculations indicate that 1,3,4-oxathiazol-2-ones exhibit a planar conformation with π-systems organized into localized "islands" (CNS and CO₂ segments), enabling effective conjugation with aromatic substituents at position 5. This planarity facilitates optimal interaction with flat binding surfaces in enzyme active sites, such as those found in proteasomes. In contrast, 1,3,4-thiadiazoles, which replace the ring oxygen with sulfur, display different electronic distributions and lack the electrophilic carbonyl essential for covalent inhibition. The presence of both oxygen and sulfur within the oxathiazolone ring creates a unique electronic environment where the carbonyl carbon becomes highly susceptible to nucleophilic attack—a property less pronounced in isomeric systems like 1,2,4-oxathiazoles or fully reduced analogs [2] [10].
Table 2: Comparative Analysis of Key Heterocyclic Systems
Property | 1,3,4-Oxathiazol-2-one | 1,3,4-Oxadiazole | 1,3,4-Thiadiazole |
---|---|---|---|
Aromaticity | Low; behaves as conjugated diene | Moderate; greater than oxathiazolone | Moderate |
Key Electrophilic Site | C2 Carbonyl carbon | None inherent; substituent-dependent | None inherent; substituent-dependent |
Common Medicinal Role | Covalent inhibitor warhead | Linker, hydrogen-bond acceptor, bioisostere | Linker, hydrogen-bond acceptor |
Synthetic Accessibility | Moderate; via cyclization or 1,3-dipolar cycloaddition | High; multiple established routes (hydrazide cyclization) | High |
Ring Stability (Aqueous) | Moderate; hydrolytically sensitive | High | High |
The investigation of oxathiazolones as antimicrobial agents represents a compelling trajectory within medicinal chemistry, driven by the urgent need for novel mechanisms to combat drug resistance. Initial explorations focused on their inherent reactivity as heterocyclic systems prone to nucleophilic ring opening. Early synthetic efforts established reliable routes, primarily via 1,3-dipolar cycloadditions between chlorocarbonylsulfenyl chloride and amides, enabling the construction of diverse 5-substituted derivatives [2].
A pivotal breakthrough emerged in 2009 with the discovery that specific oxathiazolones, such as HT1171 and GL5, exhibited potent and selective inhibition of the Mycobacterium tuberculosis (Mtb) proteasome over the human constitutive proteasome. This selectivity (>1000-fold) was attributed to subtle structural differences in the substrate-binding channels, particularly the more spacious S1 pocket in the Mtb proteasome capable of accommodating hydrophobic substituents like styryl groups. This work established the oxathiazolone ring as a novel covalent warhead capable of specific interaction with the catalytic Thr1 residue of the proteasome [5] [1].
Subsequent research focused on structural optimization to enhance potency, selectivity, and physicochemical properties. Investigations into 5-styryl-oxathiazol-2-ones revealed crucial SAR: electron-withdrawing substituents on the styryl phenyl ring (e.g., nitro, chloro) significantly boosted antimycobacterial potency, while modifications to the styryl double bond geometry (E vs Z) profoundly influenced activity. Simultaneously, researchers explored oxathiazolones targeting the human immunoproteasome (iPS), identifying derivatives like HT2210 and HT2106 with marked selectivity for iPS over cPS, offering potential for treating autoimmune disorders and hematologic malignancies with reduced off-target effects. The development of bortezomib-derived oxathiazolones (e.g., Bort(L)-oxathiazol-2-one) further demonstrated the scaffold's adaptability for targeting specific proteasome subunits [5] [7].
Parallel to proteasome-focused work, other research streams explored broader antimicrobial activities. Inspired by the success of 1,3,4-oxadiazoles as antibacterials, chemists synthesized hybrid molecules incorporating oxathiazolone units. These efforts capitalized on known pharmacophores (e.g., naphthyl, nitrofuran) linked via the oxathiazolone core, yielding compounds with activity against Gram-positive bacteria like Staphylococcus aureus. The observation that lipophilic and electronegative substituents (e.g., Cl, NO₂) enhanced antimicrobial activity guided these designs, drawing parallels to established SAR in oxadiazole antibacterials [1] [7].
Table 3: Historical Milestones in Oxathiazolone Antimicrobial Development
Time Period | Key Development | Representative Compounds | Significance |
---|---|---|---|
Pre-2009 | Development of synthetic methodologies; initial biological screening | Various 5-aryl/alkyl derivatives | Established synthetic access; noted general reactivity |
2009 | Discovery of selective Mtb proteasome inhibition | GL5, HT1171 | Validated oxathiazolone as selective covalent warhead; novel antitubercular mechanism |
2011-2015 | Optimization of anti-TB agents; Exploration of iPS inhibition | Optimized 5-styryl derivatives; HT2210, HT2106 | SAR development for Mtb inhibition; extension to human iPS for autoimmune/cancer applications |
Post-2015 | Hybrid molecules & mechanistic studies | Bortezomib-oxathiazolone hybrids; Furan/Oxadiazole hybrids | Application in drug repurposing; exploration beyond proteasome targets (e.g., DNA gyrase) |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1